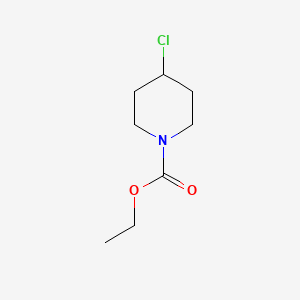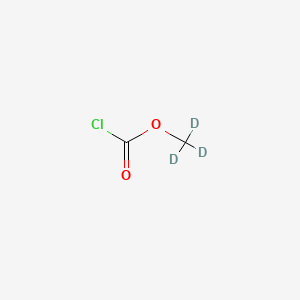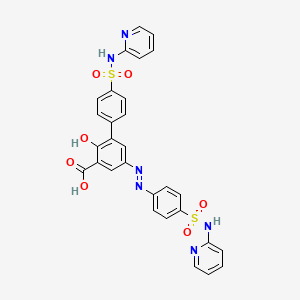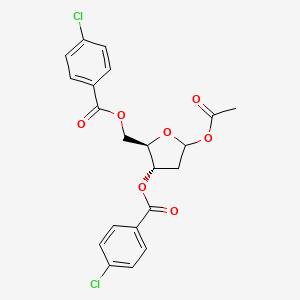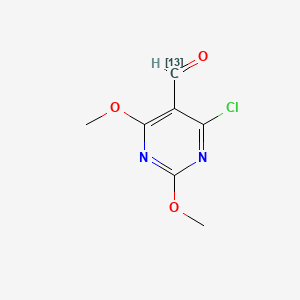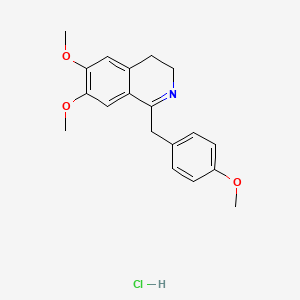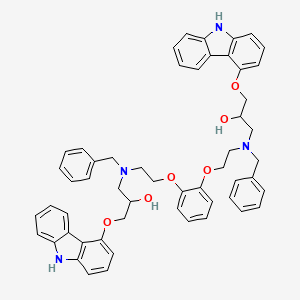
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurity, also known as Carvedilol-Bis, is a synthetic compound that has been used in various scientific research applications. Carvedilol-Bis is a derivative of carvedilol, a β-adrenergic receptor blocker commonly used in the treatment of hypertension and angina. Carvedilol-Bis has been found to possess unique properties that make it a valuable tool for scientific research.
Scientific Research Applications
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis has been used in various scientific research applications. It has been used as a tool to study the effects of β-adrenergic receptor antagonists on cardiovascular physiology, as well as to study the effects of carvedilol on the nervous system. It has also been used to study the effects of carvedilol on the cardiovascular system, including its effects on myocardial function, blood pressure, and heart rate. In addition, Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis has been used to study the effects of carvedilol on the immune system, as well as its effects on the metabolism of drugs.
Mechanism of Action
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis acts by blocking the β-adrenergic receptors in the body. These receptors are responsible for the regulation of various physiological processes, including heart rate, blood pressure, and metabolism. When Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis binds to these receptors, it prevents the binding of other hormones and neurotransmitters, resulting in a decrease in the activity of these receptors. This leads to a decrease in the activity of the various physiological processes that are regulated by the β-adrenergic receptors.
Biochemical and Physiological Effects
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis has been found to have a variety of biochemical and physiological effects. It has been found to reduce heart rate and blood pressure, as well as to reduce the levels of certain hormones in the body. It has also been found to reduce the levels of certain neurotransmitters, such as serotonin and epinephrine. In addition, Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis has been found to reduce the levels of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. It is also relatively inexpensive, making it a cost-effective tool for research. However, Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis also has some limitations. It is not water-soluble, making it difficult to use in certain types of experiments. In addition, it has a short half-life, meaning that it must be administered frequently in order to maintain its effects.
Future Directions
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis has a wide range of potential future applications. It could be used to study the effects of β-adrenergic receptor antagonists on various other physiological processes, such as metabolism and inflammation. It could also be used to study the effects of carvedilol on the nervous system, as well as its effects on the cardiovascular system. In addition, Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis could be used to study the effects of carvedilol on the immune system, and its effects on the metabolism of drugs. Finally, Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis could be used to study the effects of carvedilol on the development and progression of certain diseases, such as hypertension and angina.
Synthesis Methods
Carvedilol Bis(N-benzylalkylpyrocatechol) Impurityis is synthesized from carvedilol by a process called N-benzylalkylpyrocatechol substitution. This process involves the substitution of the hydroxyl group of the carvedilol molecule with an N-benzylalkylpyrocatechol group. The resulting compound is then purified and isolated.
properties
IUPAC Name |
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54N4O6/c59-41(37-63-51-27-13-23-47-53(51)43-19-7-9-21-45(43)55-47)35-57(33-39-15-3-1-4-16-39)29-31-61-49-25-11-12-26-50(49)62-32-30-58(34-40-17-5-2-6-18-40)36-42(60)38-64-52-28-14-24-48-54(52)44-20-8-10-22-46(44)56-48/h1-28,41-42,55-56,59-60H,29-38H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNYFHXXFYJAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC2=CC=CC=C2OCCN(CC3=CC=CC=C3)CC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O)CC(COC7=CC=CC8=C7C9=CC=CC=C9N8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)

